N,N'-bis(4-chlorobenzyl)sulfamide

Description

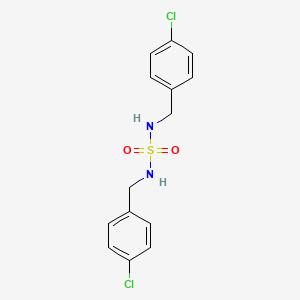

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(4-chlorophenyl)methylsulfamoyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2S/c15-13-5-1-11(2-6-13)9-17-21(19,20)18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPQPFGZQOHNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of N,n Bis 4 Chlorobenzyl Sulfamide

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. For N,N'-bis(4-chlorobenzyl)sulfamide, the key vibrational modes are associated with the sulfamide (B24259) core (SO₂ and N-H) and the 4-chlorobenzyl substituents.

The infrared (IR) spectrum is expected to show strong characteristic bands for the sulfonyl (SO₂) group. Specifically, the asymmetric (νas) and symmetric (νs) stretching vibrations of the SO₂ group typically appear in the ranges of 1350–1313 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org Another important vibration is the N-H stretch, which is commonly observed in the 3500–3300 cm⁻¹ region. nih.gov The N-H bending vibration is also a key diagnostic peak. The stretching vibration of the S-N bond in sulfonamides is generally found in the 914–895 cm⁻¹ range. rsc.orgnih.gov Aromatic C=C stretching vibrations from the benzene (B151609) rings are expected between 1594 and 1489 cm⁻¹. rsc.org

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric SO₂ stretch is often strong in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| N-H Stretch | -NH- | 3500–3300 | nih.gov |

| C-H Stretch (Aromatic) | Ar-H | 3100–3000 | researchgate.net |

| Asymmetric SO₂ Stretch | -SO₂- | 1350–1313 | rsc.org |

| Symmetric SO₂ Stretch | -SO₂- | 1155–1143 | rsc.org |

| S-N Stretch | -S-N- | 914–895 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is anticipated to display a set of distinct signals corresponding to the different types of protons. The proton of the sulfonamide group (-SO₂NH-) typically appears as a singlet in the downfield region, generally between 8.78 and 10.15 ppm. rsc.org The benzylic protons (-CH₂-) would likely be observed as a singlet or a doublet (if coupled to the N-H proton) around 4.1 ppm. rsc.org The aromatic protons of the two equivalent 4-chlorobenzyl groups are expected to appear as two doublets in the aromatic region (approximately 7.0–7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The benzylic carbon (-CH₂-) is expected to have a chemical shift around 54 ppm. rsc.org The carbon atoms of the 4-chlorophenyl ring would appear in the aromatic region (115–145 ppm). The carbon atom bonded to the chlorine (C-Cl) would be found at approximately 133 ppm, while the other aromatic carbons would resonate at distinct chemical shifts. rsc.orgchemicalbook.comchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (ppm) | Source |

|---|---|---|---|

| -SO₂NH- | Singlet | 8.78 - 10.15 | rsc.org |

| Ar-H | Doublet | ~7.3 | rsc.org |

| Ar-H | Doublet | ~7.2 | rsc.org |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Source |

|---|---|---|

| C (Aromatic, C-S) | ~136 | rsc.org |

| C (Aromatic, C-Cl) | ~133 | rsc.org |

| C (Aromatic, CH) | 128 - 130 | rsc.org |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound (C₁₄H₁₅ClN₂O₂S), the exact molecular weight can be calculated. The mass spectrum, typically obtained via techniques like electron impact (EI) or electrospray ionization (ESI), would be expected to show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺. nih.gov The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways for such molecules include the cleavage of the benzyl-nitrogen bond, leading to the formation of a 4-chlorobenzyl cation or radical.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing Features and Network Formation

Following extensive searches of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no published single-crystal X-ray diffraction data for the specific compound this compound could be located. The determination of crystal packing features and the intricate details of network formation, such as hydrogen bonding and other non-covalent interactions, is contingent upon the availability of its experimentally determined crystal structure.

Without access to the crystallographic information file (CIF) or published research detailing the X-ray structure analysis of this compound, it is not possible to provide a scientifically accurate and detailed account of its crystal packing, including data tables of crystallographic parameters and hydrogen bond geometries.

The professional and authoritative generation of content for this specific subsection requires empirical data that is currently not available in the public domain. Therefore, a detailed analysis of the supramolecular architecture, including the identification of intermolecular interactions and the formation of any network structures for this compound, cannot be conducted at this time.

To facilitate such an analysis in the future, the synthesis of a single crystal of this compound suitable for X-ray diffraction analysis would be the necessary first step. The subsequent structure solution and refinement would yield the precise atomic coordinates, unit cell dimensions, and space group, which are fundamental for a comprehensive understanding of its solid-state structure.

Computational and Theoretical Investigations of N,n Bis 4 Chlorobenzyl Sulfamide

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure. nih.gov These calculations are fundamental to understanding the intrinsic properties of N,N'-bis(4-chlorobenzyl)sulfamide. By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive numerous chemical properties. For instance, studies on new sulfonamide compounds frequently employ DFT calculations at levels like B3LYP/6-311++G(d,p) to complement experimental findings from techniques like NMR and X-ray crystallography. nih.govmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.comwikipedia.org

In computational studies of various organic molecules, including sulfonamide derivatives, the HOMO-LUMO gap is a frequently calculated parameter to predict charge transfer interactions within the molecule. scispace.comnih.gov For example, a DFT study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a complex sulfonamide, found that a small HOMO-LUMO energy gap is indicative of high chemical reactivity. nih.gov The energy of the HOMO is also influenced by the electron-donating or-withdrawing nature of substituents on the molecule. scispace.com For this compound, the electron-withdrawing nature of the two 4-chlorobenzyl groups would be expected to influence the HOMO and LUMO energy levels significantly.

Table 1: Representative Frontier Orbital Energies for a Sulfonamide Analog Data for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide

| Parameter | Energy (eV) - DFT/6-31G** | Energy (eV) - HF/6-31G** |

|---|---|---|

| HOMO | -8.112 | -9.015 |

| LUMO | -4.683 | -0.658 |

| Energy Gap (ΔE) | 3.429 | 8.357 |

This table is generated based on data from a related sulfonamide compound to illustrate the typical outputs of such a study. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netnih.gov

For sulfonamides, MEP maps can identify the most reactive sites. For instance, the oxygen atoms of the sulfonyl group (SO2) are typically regions of high negative potential (red), making them likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms attached to the nitrogen atoms often show positive potential (blue). nih.govresearchgate.net In this compound, an MEP analysis would likely highlight the sulfonyl oxygens as key sites for intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their energetic significance through second-order perturbation theory. researchgate.net This analysis reveals hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to predict how a molecule might behave in a larger biological system.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a mathematical relationship between molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and a measured activity, QSAR models can be used to predict the activity of new, untested compounds.

For sulfonamides, QSAR models have been successfully developed to predict their efficacy as allosteric modulators or antibacterial agents. nih.gov A QSAR model for a series of EPAC-specific sulfonamide modulators, for example, used a multiple linear regression approach to establish a correlation between the chemical structures and their binding affinities. nih.gov Such a model, if developed for a series including this compound, could predict its potential biological activity based on its calculated molecular descriptors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target molecule, typically a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery for predicting binding affinity and understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov

Sulfonamide derivatives are frequently studied using molecular docking to investigate their potential as inhibitors of various enzymes. nih.govnih.gov For example, docking studies on novel sulfonamides against bacterial dihydropteroate (B1496061) synthase (DHPS) have been used to estimate their binding energies and predict their antibacterial activity. nih.gov Similarly, other sulfonamides have been docked into the active sites of targets like E. coli DNA gyrase and the COVID-19 main protease, with the calculated binding energy providing a measure of potential inhibitory action. nih.govmdpi.com Docking simulations for this compound would involve placing the molecule into the binding site of a relevant biological target to predict its binding mode and affinity.

Table 2: Representative Molecular Docking Results for a Sulfonamide Analog Data for ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA)

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| E. coli DNA gyrase | 5MMN | -6.37 |

| COVID-19 Main Protease | 6LU7 | -6.35 |

This table is generated based on data from a related sulfonamide compound to illustrate the typical outputs of a molecular docking study. nih.govmdpi.com

Molecular Dynamics (MD) Simulations to Assess Complex Stability and Interactions

No specific studies utilizing Molecular Dynamics (MD) simulations to assess the stability and interaction of complexes involving this compound were found in the public domain. Such simulations would be invaluable for understanding how this molecule interacts with biological targets or other chemical entities, providing insights into binding affinities and the dynamics of complex formation.

Theoretical Studies of Chemical Reactivity and Selectivity

Detailed theoretical studies on the chemical reactivity and selectivity of this compound are not available in the reviewed literature. Such studies, often employing quantum chemical methods, would be crucial for predicting the compound's reactivity hotspots, potential metabolic pathways, and its selectivity towards different reagents or substrates.

In Silico Prediction of Molecular Behavior and Interactions

There is a lack of specific in silico predictions for the molecular behavior and interactions of this compound in published research. In silico methods, which encompass a wide range of computational techniques, are vital for predicting various properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential off-target interactions.

No Publicly Available Research Found on the Biological Activities of this compound

Despite a comprehensive search of scientific databases and literature, there is a significant lack of publicly available research detailing the specific biological activities of the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its antimicrobial, antifungal, antiviral, or antiprotozoal properties and their underlying molecular mechanisms as requested.

The performed searches, which included inquiries for the compound's activity against specific pathogens such as Staphylococcus aureus, MRSA, and Acinetobacter baumannii, as well as its potential mechanisms of action like folate biosynthesis inhibition, methionine aminopeptidase (B13392206) inhibition, and biofilm formation, did not yield any specific results for this compound. Similarly, investigations into its antifungal, antiviral, and antileishmanial efficacy returned no data for this particular compound.

While the broader class of compounds known as sulfonamides are well-documented for their antimicrobial properties, primarily through the inhibition of folate biosynthesis, this general information cannot be specifically attributed to this compound without dedicated research. researchgate.netgoogle.comnih.gov The biological effects of a chemical compound are highly specific to its unique structure, and extrapolating data from related compounds would be scientifically inaccurate.

Attempts to locate the compound through its potential CAS number and searches in chemical and patent databases also failed to uncover any relevant biological activity studies. This suggests that while the compound may have been synthesized, its biological effects have not been a subject of published scientific investigation or are not disclosed in the public domain.

Therefore, the following sections of the requested article outline remain unfulfilled due to the absence of scientific evidence:

Exploration of Biological Activities and Underlying Molecular Mechanisms of N,n Bis 4 Chlorobenzyl Sulfamide and Analogues

Antimicrobial Activity Research

Antiprotozoal and Antileishmanial Studies

Without primary research data, any article generated on this specific topic would be speculative and lack the required scientific accuracy and detailed findings.

Enzyme Inhibition Studies

The ability of N,N'-bis(4-chlorobenzyl)sulfamide and its structural relatives to inhibit specific enzymes is a key area of investigation. The substituted sulfamide (B24259) moiety can interact with the active sites of various enzymes, leading to the modulation of their catalytic activity. nih.gov

Targeting Dihydropteroate (B1496061) Synthase (DHPS) and Related Metabolic Pathways

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and primitive eukaryotes. nih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids. Sulfonamide-based drugs, known as sulfa drugs, act as competitive inhibitors of DHPS. nih.gov They mimic the natural substrate, p-aminobenzoic acid (pABA), and bind to the enzyme's active site, thereby blocking the production of dihydropteroate, a precursor to folic acid. nih.govnih.gov This disruption of the folate pathway inhibits the growth and replication of the microorganisms. nih.gov

The inhibitory mechanism involves the sulfonamide group binding to the DHPS active site, where the target for inhibition is the enzyme-dihydropterin pyrophosphate (DHPPP) binary complex, rather than the free enzyme. nih.gov While the general mechanism of DHPS inhibition by sulfonamides is well-documented, specific studies detailing the inhibitory activity of this compound against DHPS are not extensively available in the reviewed literature. However, based on the established role of the sulfonamide scaffold, it is hypothesized that this compound and its analogues could also exhibit inhibitory activity against this enzyme.

Methionine Aminopeptidase (B13392206) (MAP) Inhibition

Methionine aminopeptidases (MetAPs) are metalloenzymes that play a vital role in protein maturation by cleaving the initial methionine residue from newly synthesized polypeptide chains. This process is essential for the proper function and stability of many proteins. As MetAP activity is crucial for the survival of bacteria, it is considered a promising target for the development of new antibacterial agents. There is currently limited specific information in the public domain regarding the direct inhibition of Methionine Aminopeptidase by this compound or its close analogues.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov In certain pathogenic bacteria, such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach, which can lead to gastritis, peptic ulcers, and potentially stomach cancer. nih.gov Therefore, the inhibition of urease is a significant strategy for combating these pathogens.

Recent studies have explored the potential of various compounds as urease inhibitors. While direct studies on this compound are limited, research on related structures provides valuable insights. For instance, bis-Schiff bases derived from benzyl (B1604629) phenyl ketone have been synthesized and shown to be potent urease inhibitors. nih.gov Furthermore, a study on halogenated N-benzylbenzisoselenazolones, which share the N-benzyl structural motif, demonstrated remarkable antiureolytic effects in live H. pylori cells, with some derivatives exhibiting IC50 values below 100 nM. nih.gov The mechanism of inhibition for these N-benzyl analogues involves covalent binding to the enzyme, which alters the access of the substrate to the catalytic nickel ions. nih.gov These findings suggest that the this compound scaffold is a promising starting point for the design of novel urease inhibitors.

Table 1: Urease Inhibitory Activity of Selected Analogues

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer. nih.gov The sulfonamide group is a well-established zinc-binding group and a key pharmacophore in the design of CA inhibitors. nih.gov

Studies have shown that N-substituted sulfonamides can act as potent and, in some cases, isoform-selective CA inhibitors. nih.govnih.gov For example, N-substituted 4-chlorobenzenesulfonamides have been synthesized and evaluated for their CA inhibitory activity. nih.gov While primary sulfonamides typically act as noncompetitive inhibitors, some N-methyl-substituted sulfonamides have been shown to be competitive inhibitors of carbonic anhydrase. nih.gov The inhibition mechanism involves the deprotonated nitrogen atom of the sulfonamide group coordinating to the zinc ion in the enzyme's active site, displacing a water molecule. nih.gov

A study on a series of N-substituted benzenesulfonamides revealed that while analogues with a free sulfonamide group were active inhibitors of human carbonic anhydrases (hCAs) I, II, IX, and XII, N-substitution with pyridine (B92270) or thiazole (B1198619) rings led to a loss of inhibitory effect. nih.gov This highlights the critical role of the primary sulfonamide group for activity as a zinc-binding entity. nih.gov However, other N-substitutions can modulate the inhibitory potency and selectivity. For instance, some derivatives have shown potent inhibition in the nanomolar range against various CA isoforms. nih.gov

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Sulfonamide Analogues

Other Enzyme Targets and Their Mechanisms

The structural features of this compound and its analogues make them potential inhibitors of other enzyme families as well. For instance, a bis-aryl sulfonamide analogue, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide, was found to enhance lipopolysaccharide (LPS)-induced NF-κB responses, suggesting a modulatory role in inflammatory signaling pathways. researchgate.net

Furthermore, novel sulfonamide analogues have been designed to target Rab27a, a GTPase involved in the exocytosis of lysosome-related organelles, which plays a significant role in tumor invasion and metastasis. nih.gov Specifically, (E)-N-benzyl-6-(2-(3,4-dihydroxy benzylidene)hydrazinyl)-N-methylpyridine-3-sulfonamide demonstrated the ability to inhibit the invasiveness of breast and melanoma cancer cell lines, suggesting that targeting Rab27a could be a valid anti-metastatic strategy. nih.gov These findings indicate that the this compound scaffold could be explored for the development of inhibitors targeting a broader range of enzymes involved in various pathological conditions.

Antiproliferative and Anticancer Research

The sulfonamide scaffold is a recognized pharmacophore in the design of anticancer agents. mdpi.com These compounds can exert their antiproliferative effects through various mechanisms, including enzyme inhibition (such as carbonic anhydrase IX, which is overexpressed in many hypoxic tumors), induction of apoptosis, and cell cycle arrest. nih.govnih.gov

Research has shown that N,N'-disubstituted sulfamides can possess significant antiproliferative activity. A study involving the synthesis of (Z)-N-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-N'-substituted sulfonamides, which includes the analogue N-(4-Chlorobenzyl)-N'-[(4Z)-5-(dichloromethylene)-2-oxoimidazolidin-4ylidene]sulfamide , revealed that some of these compounds exhibited high anticancer activity in screenings conducted by the National Cancer Institute (NCI). researchgate.net Two of the six synthesized sulfonamides in this series showed notable activity. researchgate.net

Other related structures have also demonstrated promising anticancer potential. A novel N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide was developed as a potent inhibitor of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov This compound inhibited the proliferation of SW480 and HCT116 cancer cells with IC50 values of 2 µM and 0.12 µM, respectively. nih.gov Additionally, cyclic sulfamide compounds have been shown to inhibit the growth of various cancer cell lines, with some exhibiting significant antiproliferative activity at a concentration of 10 µM. nih.gov For example, certain cyclic sulfamides inhibited breast cancer (MDA-MB-468) and induced apoptosis in A549 lung cancer cells. nih.gov

The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, and the results are typically reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill). The data from such screenings can help identify lead compounds for further development as anticancer agents.

Table 3: Antiproliferative Activity of Selected Sulfonamide Analogues

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

The ability of sulfamide derivatives to inhibit cell proliferation and trigger programmed cell death (apoptosis) is a cornerstone of their investigation as potential anticancer agents. Research indicates that these compounds can engage multiple cellular pathways to halt the growth of cancer cells and induce their death.

One of the primary mechanisms involves the disruption of the normal cell cycle. Certain sulfonamide derivatives have been shown to cause cell cycle arrest, effectively stopping cancer cells from progressing through the phases required for division and proliferation. For instance, studies on acute leukemia (AL) cell lines demonstrated that a novel sulfonamide derivative, S1, induced cell cycle arrest at the G2/M phase in K562 cells and at the G0/G1 phase in Jurkat cells. eurekaselect.com This differential effect highlights that the compound's mechanism can be specific to the cancer cell type. eurekaselect.com Similarly, a triazole precursor bearing a 4-chlorophenyl group, compound P7a, was found to cause G1 cell cycle arrest in the MCF-7 breast cancer cell line. nih.gov

In addition to halting the cell cycle, these compounds are potent inducers of apoptosis. The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which often converge on the activation of a cascade of enzymes known as caspases. Bis(sulfonamide) compounds have been shown to induce a caspase-dependent intrinsic pathway of apoptosis. nih.gov This is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspases. nih.gov Specifically, the activation of key executioner caspases like Caspase-3 and Caspase-7, as well as initiator caspases such as Caspase-8 and Caspase-9, has been observed. nih.govnih.govnih.gov For example, sulindac (B1681787) sulfide, a metabolite with a sulfoxide (B87167) group, activates both Caspase-3 and Caspase-8. nih.gov The triazole precursor P7a was shown to up-regulate caspase-7 and caspase-9, confirming the induction of the intrinsic apoptotic pathway. nih.gov

| Compound Class | Cell Line(s) | Observed Effect | Key Proteins/Pathways |

| Sulfonamide S1 | K562 (AML), Jurkat (ALL) | Cell Cycle Arrest (G2/M in K562, G0/G1 in Jurkat), Apoptosis | Cell cycle checkpoint proteins |

| Bis(sulfonamides) | A549, HeLa, MCF-7 | Intrinsic Apoptosis | Cytochrome c, Caspase family |

| Sulindac Sulfide | Endothelial Cells | Apoptosis, Cell Cycle Arrest (S-phase) | Caspase-3, Caspase-8, Bax, Bid |

| Compound P7a | MCF-7 (Breast Cancer) | Intrinsic Apoptosis, Cell Cycle Arrest (G1-phase) | Caspase-7, Caspase-9 |

DNA Binding Interactions and Modes

The interaction of small molecules with DNA is a significant mechanism for many anticancer drugs, as it can disrupt DNA replication and transcription, ultimately leading to cell death. Sulfonamide derivatives have been investigated for their ability to bind to DNA, with studies revealing specific modes of interaction.

The primary modes of non-covalent DNA binding are intercalation, groove binding, and electrostatic interactions. Research on various sulfonamide derivatives suggests that they often engage in a "mixed mode" of binding, combining intercalation with groove binding. nih.gov Intercalation involves the insertion of a planar, aromatic part of the molecule between the base pairs of the DNA double helix. Groove binding, conversely, involves the molecule fitting into the minor or major grooves of the DNA, stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs. cancerresearchuk.org

Experimental techniques such as UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry have been employed to study these interactions. nih.gov For example, molecular docking studies of certain 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives showed mixed-mode partial intercalation and groove binding. nih.gov Ligplot analysis revealed hydrogen bonding between the sulfonamide derivatives and DNA base pairs, such as with DA A5 and DT B19. nih.gov The formation of a complex between the sulfonamide derivative and DNA can be further confirmed by techniques like cyclic voltammetry, which shows that the resulting complex is bulkier and diffuses more slowly than the free compound. nih.gov

| Compound Type | Experimental Method | Inferred Binding Mode |

| Thiazole-Isoxazole Sulfonamides | UV-Vis, Fluorescence, CV, Viscometry | Mixed Intercalation and Groove Binding |

| General Small Molecules | X-ray Crystallography, NMR | Minor/Major Groove Binding, Intercalation |

| Acridine-4-carboxamides | N/A | Intercalation (acridine ring) and Major Groove Binding (side chain) |

Research into Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.govnih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Several sulfonamide derivatives have been identified as potent angiogenesis inhibitors.

One such compound, E7820, an aromatic sulfonamide derivative, has been shown to inhibit the proliferation and tube formation of human umbilical vascular endothelial cells (HUVECs) in vitro. consensus.app The unique mechanism of E7820 involves the suppression of integrin α2 subunit expression on the surface of endothelial cells. consensus.app Integrins are crucial adhesion molecules in vascular development, and by reducing the expression of integrin α2, E7820 effectively disrupts the ability of endothelial cells to form new vessel structures. consensus.app This effect was confirmed in a mouse dorsal air sac model, where oral administration of E7820 significantly inhibited tumor-induced angiogenesis. consensus.app

Other research has focused on the inhibition of key signaling pathways that drive angiogenesis, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway. nih.govnih.gov VEGFR-2 is a primary tyrosine kinase receptor that, upon activation by VEGF, promotes endothelial cell survival, proliferation, and migration. nih.govnih.govscilit.com The inhibition of VEGFR-2 is therefore a major target for anti-angiogenic drugs. Many sulfonamide-based compounds are being investigated as VEGFR-2 inhibitors, representing a promising strategy for developing new cancer therapies. nih.govnih.govnih.gov In some cases, the anti-angiogenic effect may be a secondary consequence of other activities, such as the induction of apoptosis and cell cycle arrest in endothelial cells, as suggested for sulindac sulfide. nih.gov

| Compound/Class | Target/Mechanism | Model System | Outcome |

| E7820 (Sulfonamide derivative) | Suppression of Integrin α2 expression | HUVECs, Mouse dorsal air sac | Inhibition of tube formation and tumor-induced angiogenesis. consensus.app |

| Various Sulfonamides | VEGFR-2 Inhibition | In silico / In vitro | Inhibition of endothelial cell proliferation, migration, and survival. nih.govnih.gov |

| Sulindac Sulfide | Induction of apoptosis and cell cycle arrest | Endothelial cells | Inhibition of endothelial cell survival, leading to anti-angiogenic effect. nih.gov |

Anti-inflammatory Research

Inflammation is a complex biological response implicated in numerous diseases. Sulfonamide and sulfamide derivatives have been explored for their potential to mitigate inflammatory processes, often by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

A significant focus of this research has been the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in producing pro-inflammatory prostaglandins. Certain N-(benzene sulfonyl) acetamide (B32628) derivatives have been developed as potent and selective COX-2 inhibitors. rsc.org Beyond COX-2, some multifunctional compounds also target 5-lipoxygenase (5-LOX) and the transient receptor potential vanilloid 1 (TRPV1), which are involved in producing inflammatory leukotrienes and mediating pain and neurogenic inflammation, respectively. rsc.org

Another approach involves modulating chemokine receptors. The CXCR4 receptor and its ligand CXCL12 play a role in chemotactically attracting inflammatory cells to tissues. Novel hybrids incorporating sulfamide moieties have been designed as CXCR4 modulators, which have been shown to suppress the accumulation of inflammatory cells in a mouse ear edema model. Furthermore, compounds like N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative have demonstrated anti-inflammatory properties by blocking inflammatory signaling pathways, including JNK, p38 MAPK, and NF-κΒ, and reducing the production of inflammatory cytokines like TNF-α and IL-1β in models of colitis and rheumatoid arthritis.

| Compound Class | Target/Mechanism | In Vivo/In Vitro Model | Observed Effect |

| N-(benzene sulfonyl) acetamides | COX-2/5-LOX/TRPV1 Inhibition | Formalin-induced pain, Capsaicin-induced ear edema | Analgesic and anti-inflammatory effects. rsc.org |

| Sulfamide Hybrids | CXCR4 Modulation | Mouse ear edema | Suppression of inflammatory cell accumulation. |

| N-benzyl-N-methyldecan-1-amine (BMDA) | JNK/p38 MAPK/NF-κΒ pathway inhibition | DNBS-induced colitis, Collagen-induced RA | Reduced cytokine production and inflammation severity. |

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathology of many diseases. Consequently, compounds with antioxidant activity are of significant therapeutic interest. Various sulfonamide derivatives have been synthesized and evaluated for their ability to scavenge free radicals and inhibit oxidative processes.

The antioxidant capacity of these compounds is commonly assessed using in vitro assays. One of the most frequent methods is the DPPH (2,2-Diphenyl-1-picrylhydrazyl) free radical scavenging assay. In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its radical scavenging potential. Other assays used include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical cation scavenging test and methods that measure the inhibition of lipid peroxidation.

Studies on novel sulfonamide and sulfonate organic salts have shown that their antioxidant activity can be influenced by their chemical structure, with organic sulfonate salts sometimes being more active than their covalent sulfonamide counterparts. In another study, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are structurally related to the core benzyl structure, were tested. Nitrones with fluoro-substituted phenyl rings exhibited high interaction with the DPPH radical, suggesting that specific substitutions can enhance antioxidant activity. The antioxidant properties of these compounds may also contribute to their other pharmacological effects, such as anti-angiogenic activity, by protecting cells from oxidative damage.

| Compound Class | Assay Method(s) | Key Findings |

| Sulfonamide & Sulfonate Salts | DPPH, GEAC | Organic sulfonate salts found to be more active than covalent sulfonamide derivatives. |

| N-benzyl triazolyl nitrones | DPPH, ABTS, Lipid Peroxidation | Fluorinated derivatives showed high DPPH scavenging. Phenyl and 4-fluoro-3-methylphenyl derivatives were potent lipid peroxidation inhibitors. |

| Dithiocarbamic Flavanones | DPPH, ABTS | 6,8-dihalogenated derivatives with N-pyrrolidinyl and N-morpholinyl moieties exhibited the highest antioxidant properties. |

| Organotin(IV) 2-nitrobenzoates | DPPH | Diphenyltin(IV) di-2-nitrobenzoate was the most active, with an IC50 value of 8.6 µg/mL. |

Neuropharmacological Activities (e.g., Histamine (B1213489) H3 Receptor Antagonism)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor found predominantly in the central nervous system (CNS). nih.gov It regulates the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine. nih.gov Blockade of the H3R by antagonists enhances the release of these neurotransmitters, making the H3R an attractive therapeutic target for cognitive disorders, such as Alzheimer's disease and ADHD, as well as for conditions like neuropathic pain. nih.gov

Research has specifically identified (4-chlorobenzyl)sulfamide derivatives of histamine homologues as potent and selective histamine H3 receptor antagonists. consensus.app In one study, linking the (4-chlorobenzyl)sulfamide moiety to imidazol-4-ylbutyl analogues resulted in compounds with high receptor affinity. consensus.app This demonstrates that the this compound scaffold can be effectively incorporated into structures designed to target specific neuroreceptors. The development of H3R antagonists is a promising area of neuropharmacology, aimed at improving cognitive function and managing complex neurological and psychiatric conditions. nih.gov

| Compound Class | Target Receptor | Potential Therapeutic Application | Mechanism of Action |

| (4-chlorobenzyl)sulfamide derivatives of histamine homologues | Histamine H3 Receptor (H3R) | Cognitive Disorders (e.g., AD, ADHD), Neuropathic Pain | Antagonism of H3R, leading to enhanced release of histamine and other neurotransmitters (e.g., ACh, dopamine). nih.govconsensus.app |

Other Pharmacological Activities

Beyond the activities already described, the versatile scaffold of this compound and its analogues has been leveraged to explore a wide array of other therapeutic applications.

Antitubercular Activity: Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Several studies have shown that derivatives containing a chlorophenyl group possess activity against Mycobacterium tuberculosis. For example, N3, N5-diaryl-1,4-dihydropyridine-3,5-dicarboxamides featuring a 4-chlorophenyl group showed significant anti-tubercular properties. Similarly, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides have been synthesized and tested against M. tuberculosis cell lines, with some derivatives emerging as candidates for further development. The structural similarity of N-(2-chlorobenzyl) formamide (B127407) to the first-line anti-TB drug isoniazid (B1672263) has also prompted its investigation, with the chlorine-substituted benzene (B151609) ring expected to enhance activity.

Antidiabetic Activity: The sulfonamide group is a well-known pharmacophore in antidiabetic drugs, most notably in the sulfonylurea class. Research has continued to explore new sulfonamide-based compounds for the management of diabetes. A series of N-(4-phenylthiazol-2-yl) benzenesulfonamides, including those with a 4-chlorophenyl substituent, demonstrated significant blood glucose-lowering activity in diabetic rat models. nih.gov More recent strategies have focused on developing inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, which prolongs the action of incretin (B1656795) hormones that stimulate insulin (B600854) release. Novel piperazine (B1678402) sulfonamide derivatives have been designed as DPP-4 inhibitors, with some showing promising activity in vitro and in vivo. Other sulfonamide derivatives have been found to inhibit α-glucosidase, an enzyme that breaks down carbohydrates in the gut.

HIV Protease Inhibition: HIV protease is an essential enzyme for the replication of the human immunodeficiency virus, making it a critical target for antiretroviral therapy. Many successful HIV protease inhibitors incorporate a sulfonamide or a bioisosteric group. Darunavir, a potent and widely used protease inhibitor, features a core structure that includes a bis-tetrahydrofuran (bis-THF) group and a sulfonamide moiety. nih.gov Research into derivatives of darunavir, such as those with a bis-fluoro-benzyl group, aims to improve efficacy against highly drug-resistant HIV strains. scilit.com These studies highlight the importance of the sulfamide/sulfonamide scaffold in designing inhibitors that can form strong hydrogen bond interactions with the active site of the HIV protease. nih.gov

| Activity | Compound Class / Derivative | Target/Mechanism |

| Antitubercular | N3, N5-diaryl-1,4-dihydropyridines | Inhibition of M. tuberculosis growth |

| Antitubercular | N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]carboxamides | Inhibition of M. tuberculosis cell growth |

| Antidiabetic | N-(4-phenylthiazol-2-yl) benzenesulfonamides | Hypoglycemic activity (mechanism similar to sulfonylureas) |

| Antidiabetic | Piperazine sulfonamides | Dipeptidyl peptidase-4 (DPP-4) inhibition |

| Antidiabetic | Various sulfonamides | α-glucosidase inhibition |

| HIV Protease Inhibition | Darunavir analogues (e.g., with bis-fluoro-benzyl groups) | Inhibition of HIV protease enzyme |

Structure Activity Relationship Sar Analysis for N,n Bis 4 Chlorobenzyl Sulfamide Derivatives

Systematic Elucidation of Pharmacophoric Requirements

The fundamental structure of N,N'-bis(4-chlorobenzyl)sulfamide comprises a central sulfamide (B24259) core symmetrically substituted with two 4-chlorobenzyl groups. This arrangement presents several key pharmacophoric features that are crucial for its biological activity. A pharmacophore model for this class of compounds generally consists of two aromatic regions, a hydrogen bond donor/acceptor region centered around the sulfamide linkage, and specific hydrophobic and electronic features contributed by the chloro-substituents.

The two benzyl (B1604629) groups are essential for establishing hydrophobic interactions within the binding pockets of target proteins. The aromatic rings can engage in π-π stacking and hydrophobic interactions, which are critical for anchoring the molecule in the active site. The substitution pattern on these rings is a key determinant of activity.

The sulfamide group (-NH-SO2-NH-) is a versatile functional group that can act as both a hydrogen bond donor and acceptor. nih.gov This allows for the formation of crucial hydrogen bonding interactions with amino acid residues in the target protein, contributing significantly to the binding affinity. The geometry and flexibility of the sulfamide linker are also important, influencing the spatial orientation of the two benzyl moieties.

Impact of para-Chlorobenzyl Moieties on Efficacy and Selectivity

The substitution of chlorine at the para-position of the benzyl rings in this compound is a critical determinant of its biological profile. The position and nature of the halogen substituent can significantly influence the compound's efficacy and selectivity.

The para-positioning of the chlorine atom is often optimal for enhancing activity. This is likely due to its ability to direct the molecule into a favorable orientation within the binding site of a target enzyme or receptor. Studies on related 2-substituted benzylamino-thiazoles have shown that the insertion of an electron-withdrawing chlorine atom at the para-position of the phenyl ring can significantly enhance antiproliferative activity compared to the unsubstituted analog. nih.gov

The electronic effect of the chlorine atom, being electron-withdrawing, can influence the acidity of the N-H protons of the sulfamide group, thereby modulating its hydrogen bonding capacity. Furthermore, the lipophilicity conferred by the chlorine atoms can enhance membrane permeability, a crucial factor for reaching intracellular targets.

The following table illustrates the impact of halogen substitution on the anticancer activity of a series of related sulfonamide derivatives against different cancer cell lines.

Table 1: Effect of Halogen Substitution on Anticancer Activity of Sulfonamide Derivatives

| Compound | Substitution | Cell Line | IC50 (µM) |

|---|---|---|---|

| 1a | 4-H | U-937 | >50 |

| 1b | 4-Cl | U-937 | 12.2 |

| 1c | 4-F | U-937 | 35.7 |

| 2a | 3,5-bis(4-bromobenzylidene) | - | GI50: 0.35 |

| 2b | 3,5-bis(4-chlorobenzylidene) | - | GI50: >100 |

Data sourced from multiple studies for illustrative purposes. nih.govnih.gov

As seen in Table 1, the presence and nature of the halogen substituent can have a profound effect on the biological activity. For instance, a chloro-substituted compound (1b) shows significantly higher potency than its unsubstituted (1a) or fluoro-substituted (1c) counterparts in the U-937 cell line. nih.gov Interestingly, in a different structural scaffold, a bromo-substitution (2a) was found to be more potent than the chloro-substitution (2b). nih.gov This highlights that the optimal halogen and its position can be scaffold-dependent.

Influence of Sulfamide Linkage and Substitution Patterns

The sulfamide linkage is not merely a passive linker but plays an active role in the biological activity of this compound derivatives. The two N-H groups of the sulfamide are crucial hydrogen bond donors, and their interaction with the target protein is often a key determinant of affinity. nih.gov

Substitution on the nitrogen atoms of the sulfamide group can have a dramatic effect on activity. In many cases, N-substitution leads to a decrease or complete loss of activity, suggesting that the N-H protons are directly involved in binding. nih.gov However, in some instances, specific N-alkylation or N-arylation can lead to enhanced potency, possibly by introducing new favorable interactions or by altering the conformation of the molecule.

The nature of the groups attached to the sulfamide is also critical. While this article focuses on benzyl derivatives, it is noteworthy that replacing the benzyl groups with other aromatic or heterocyclic rings can significantly modulate the biological activity and selectivity profile of the resulting compounds. For example, the introduction of pyrazole, pyridine (B92270), or pyrimidine (B1678525) moieties has been shown to yield compounds with potent anticancer activities. nih.gov

The following table presents data on the anticancer activity of various N-substituted sulfonamides, illustrating the importance of the substitution pattern on the sulfamide nitrogen.

Table 2: Influence of Sulfamide Substitution on Anticancer Activity

| Compound | N-Substitution | Cell Line | IC50 (µM) |

|---|---|---|---|

| 3a | N-(guanidinyl) | MCF7 | 59.0 |

| 3b | N-(2-cyanoacrylate) | MCF7 | 49.5 |

| 3c | N-(3-oxobutanoate) | MCF7 | 54.8 |

| 4a | N-substituted sulfonamide | HCT116 | - |

| 4b | Carbamate (B1207046) analogs | HCT116 | Superior to doxorubicin (B1662922) |

Data sourced from multiple studies for illustrative purposes. nih.govnih.gov

The data in Table 2 demonstrates that modifications at the sulfamide nitrogen can lead to highly potent compounds. For instance, certain N-(guanidinyl) derivatives show significant activity against the MCF7 breast cancer cell line. nih.gov Furthermore, carbamate analogs of N-arylsulfonylimidazolidinones exhibited superior cytotoxicity to the standard drug doxorubicin in the HCT116 cancer cell line, underscoring the potential for optimizing activity through modifications at this position. nih.gov

Correlation between Electronic Properties and Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their electronic properties. The distribution of electron density within the molecule influences its ability to interact with the target protein, its membrane permeability, and its metabolic stability.

The electron-withdrawing nature of the sulfonyl group (SO2) and the chlorine atoms significantly impacts the electronic landscape of the molecule. The sulfonyl group polarizes the adjacent N-H bonds, increasing their acidity and enhancing their hydrogen bonding potential. The chlorine atoms, through their inductive effect, also withdraw electron density from the benzyl rings.

Quantitative structure-activity relationship (QSAR) studies on related sulfonamides have often identified electronic parameters, such as Hammett constants (σ) and calculated atomic charges, as important descriptors for predicting biological activity. A positive correlation is often observed between the electron-withdrawing strength of substituents on the aromatic rings and the inhibitory potency of the compounds.

Rational Design Principles for Optimizing Biological Activity

Based on the SAR analysis, several rational design principles can be formulated to optimize the biological activity of this compound derivatives.

Systematic Variation of Benzyl Ring Substituents: The para-position of the benzyl rings appears to be a key site for modification. The synthesis and evaluation of analogs with different electron-withdrawing and electron-donating groups at this position can help to fine-tune the electronic properties and optimize interactions with the target. Exploring other halogen substitutions (e.g., fluorine, bromine, iodine) could also lead to improved potency and selectivity.

Modification of the Sulfamide Linker: While the unsubstituted sulfamide is often crucial, the exploration of mono-N-substituted derivatives with small alkyl or specific aryl groups could yield compounds with enhanced properties. The introduction of conformational constraints into the linker, for example, by incorporating it into a cyclic system, could also be a promising strategy to improve binding affinity by reducing the entropic penalty upon binding.

Bioisosteric Replacement: The benzyl groups can be replaced with other aromatic or heteroaromatic rings to explore new interaction possibilities within the binding site. Bioisosteres of the sulfamide group itself could also be considered to modulate the physicochemical properties of the compounds.

Computational Modeling: The use of computational tools such as molecular docking and pharmacophore modeling can guide the rational design process. By visualizing the binding mode of this compound and its analogs within the active site of a target protein, it is possible to identify key interactions and design new molecules with improved binding affinity and selectivity. nih.gov

Future Research Directions and Translational Perspectives for N,n Bis 4 Chlorobenzyl Sulfamide

Development of Novel Synthetic Methodologies for Diversification

The future exploration of N,N'-bis(4-chlorobenzyl)sulfamide's therapeutic potential is intrinsically linked to the development of versatile and efficient synthetic methodologies. Modern synthetic organic chemistry offers a toolkit to create a diverse library of analogues, enabling a thorough investigation of its structure-activity relationships (SAR).

Recent advancements in sulfamide (B24259) synthesis have moved beyond traditional methods, which often involve the use of sulfonyl chlorides and amines in the presence of a base. organic-chemistry.org These newer methods offer milder reaction conditions and greater functional group tolerance. One promising approach is the use of sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry, which allows for the highly efficient and modular synthesis of N,N'-disubstituted sulfamides. acs.orgnih.gov This reaction's high yields and mild conditions make it ideal for generating a library of derivatives of this compound with varied substituents on the benzyl (B1604629) rings. acs.org

Furthermore, the implementation of flow chemistry presents a scalable and eco-friendly alternative for the synthesis of sulfamide libraries. acs.orggoogle.comnih.gov Flow reactors offer precise control over reaction parameters, leading to improved yields and purity while minimizing waste. acs.orgacs.org This technology would be particularly advantageous for the rapid and safe production of a wide range of this compound analogues for high-throughput screening.

Solid-phase synthesis is another powerful technique for generating libraries of sulfamide-containing compounds. nih.govnih.govdiva-portal.org By anchoring one of the benzylamine (B48309) precursors to a solid support, a variety of different functional groups can be introduced on the other benzylamine moiety, allowing for the systematic exploration of the chemical space around the this compound core. nih.govnih.gov

A hypothetical synthetic scheme for the diversification of this compound using a modern synthetic approach is presented below:

| Reactant A | Reactant B | Method | Product |

| 4-Chlorobenzylamine (B54526) | Substituted Benzyl Isocyanate | Solution-phase | N-(4-chlorobenzyl)-N'-(substituted benzyl)urea |

| 4-Chlorobenzylamine | Sulfamoyl chloride | Base-mediated condensation | This compound |

| 4-Chlorobenzylamine | Sulfuryl fluoride | SuFEx Click Chemistry | This compound |

Integration of Advanced Biophysical Techniques for Target Interaction Studies

A critical aspect of advancing this compound as a potential therapeutic agent is the detailed characterization of its interactions with biological targets. Advanced biophysical techniques provide invaluable insights into the thermodynamics, kinetics, and structural basis of these interactions. worldscientific.comresearchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful tool for directly measuring the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions of the binding event. nih.govnih.govreactionbiology.comamericanlaboratory.comeuropeanpharmaceuticalreview.com This information is crucial for understanding the driving forces behind the interaction of this compound with its target protein and for guiding lead optimization. nih.govamericanlaboratory.com

Surface Plasmon Resonance (SPR) is another label-free technique that provides real-time data on the kinetics of binding, including the association (kon) and dissociation (koff) rates. researchgate.netirbm.com SPR is highly sensitive and can be used for high-throughput screening of compound libraries to identify initial hits.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the protein-ligand complex in solution. nih.govresearchgate.netnih.govresearchgate.netacs.org Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify the binding epitope of this compound on its target protein, providing crucial information for structure-based drug design. nih.gov

A summary of the information that can be obtained from these biophysical techniques is provided in the table below:

| Technique | Parameters Measured | Key Insights |

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, n | Thermodynamic profile of binding |

| Surface Plasmon Resonance (SPR) | kon, koff, Kd | Kinetic profile of binding |

| Nuclear Magnetic Resonance (NMR) | Chemical shift perturbations, NOEs | Structural details of the binding interaction |

Exploration of New Biological Targets and Pathways

The sulfamide moiety is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.govtandfonline.com This suggests that this compound could have a broad spectrum of biological activities waiting to be discovered.

A primary area of investigation would be its potential as an enzyme inhibitor . Sulfamides have been successfully developed as inhibitors of various enzyme classes, including:

Carbonic Anhydrases (CAs): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.govnih.govtandfonline.com

Proteases: Sulfamide-based inhibitors have been designed for various proteases, including HIV-1 protease, matrix metalloproteinases (MMPs), and serine proteases like thrombin. nih.govnih.govtandfonline.com

Kinases: The sulfonamide group is a common feature in many kinase inhibitors, and this compound could potentially target protein kinases involved in cancer and inflammatory diseases. nih.gov

Steroid Sulfatase (STS): Inhibition of STS is a promising strategy for the treatment of hormone-dependent cancers. nih.govnih.gov

Beyond enzyme inhibition, the exploration of this compound's effect on signal transduction pathways is warranted. For instance, its structural features might allow it to interfere with protein-protein interactions or modulate the activity of nuclear receptors.

A list of potential biological targets for this compound is provided below:

| Target Class | Examples | Potential Therapeutic Area |

| Enzymes | Carbonic Anhydrases, Proteases, Kinases | Glaucoma, Cancer, Infectious Diseases |

| Receptors | Nuclear Receptors | Metabolic Diseases, Inflammation |

| Ion Channels | Voltage-gated ion channels | Neurological Disorders |

Leveraging Computational Chemistry for De Novo Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, these approaches can accelerate the discovery of more potent and selective analogues.

De novo design algorithms can be employed to generate novel molecular scaffolds that fit a specific target's binding site, using the this compound core as a starting point. acs.orgfigshare.com This can lead to the discovery of entirely new classes of inhibitors with improved properties.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the this compound-target complex, revealing key interactions and conformational changes that are not apparent from static crystal structures. This information is crucial for understanding the mechanism of action and for designing modifications that enhance binding affinity. frontiersin.org

Structure-Activity Relationship (SAR) studies , guided by computational predictions, can systematically explore the effects of different substituents on the benzyl rings. frontiersin.org This iterative process of design, synthesis, and testing, informed by computational models, can significantly streamline the lead optimization process.

A hypothetical SAR table for this compound analogues is shown below:

| Compound | R1 | R2 | Predicted Activity (IC50, nM) |

| Lead | 4-Cl | 4-Cl | 500 |

| Analogue 1 | 4-F | 4-Cl | 250 |

| Analogue 2 | 4-CH3 | 4-Cl | 750 |

| Analogue 3 | 3,4-diCl | 4-Cl | 100 |

Interdisciplinary Collaborations in Sulfamide Research

The successful translation of a promising compound like this compound from a laboratory curiosity to a clinical candidate requires a concerted effort from a multidisciplinary team of scientists. nih.govacs.orgparabolicdrugs.comsydney.edu.au

Collaborations between medicinal chemists, biologists, and pharmacologists are essential for identifying and validating biological targets, elucidating mechanisms of action, and assessing the pharmacokinetic and pharmacodynamic properties of new analogues. acs.orgparabolicdrugs.com

Partnerships between academia and industry can provide the necessary resources and expertise to advance a drug discovery program. acs.orgdrugbank.comtandfonline.comnih.govhubspotusercontent10.net Academic labs often excel at basic research and target discovery, while pharmaceutical companies have the infrastructure and experience to conduct preclinical and clinical development. acs.orgtandfonline.com

Furthermore, the integration of expertise from fields such as bioinformatics, structural biology, and toxicology is crucial for a comprehensive evaluation of a compound's potential. This collaborative approach fosters innovation and increases the likelihood of success in the complex and challenging field of drug discovery. parabolicdrugs.com

Q & A

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in neuroprotection studies?

- Methodology : Apply mixed-effects models to account for inter-animal variability. Use principal component analysis (PCA) to identify confounding variables (e.g., age, sex). Validate neuroprotection via immunohistochemistry (e.g., NeuN staining for neuronal survival) and correlate with behavioral outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.